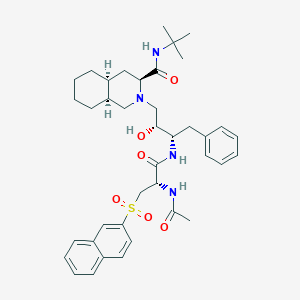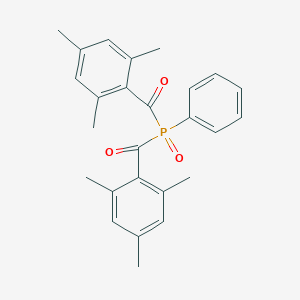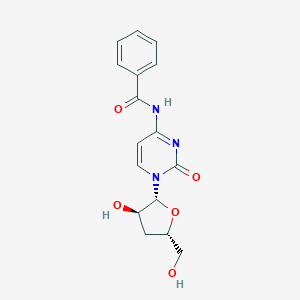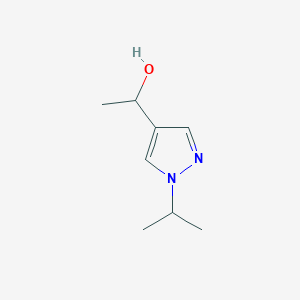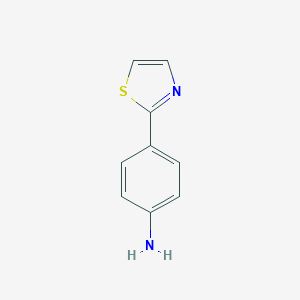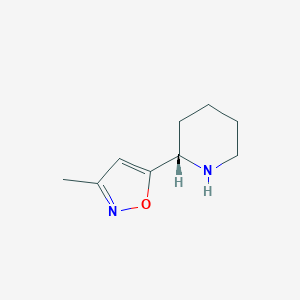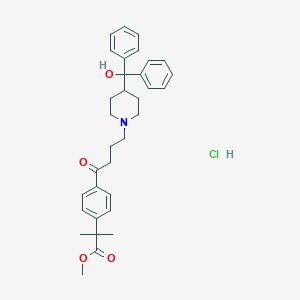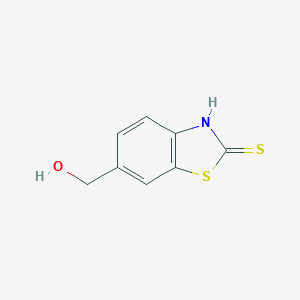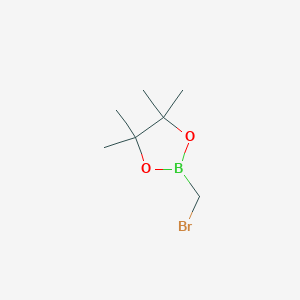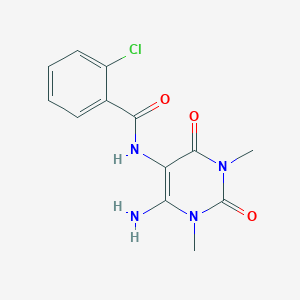
N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-chlorobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-chlorobenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is commonly referred to as 'ADB-chminaca' and belongs to the class of synthetic cannabinoids. This compound has been synthesized using various methods and has shown promising results in scientific research.
作用机制
ADB-chminaca exerts its effects by binding to cannabinoid receptors in the body. These receptors are found in various parts of the body, including the brain, immune system, and peripheral tissues. Activation of these receptors by ADB-chminaca leads to various physiological and biochemical effects.
生化和生理效应
ADB-chminaca has been shown to induce various effects on the body, including alterations in heart rate, blood pressure, and body temperature. It also affects the release of neurotransmitters, such as dopamine and serotonin, which play a crucial role in mood regulation. ADB-chminaca has also been shown to have anti-inflammatory and analgesic properties.
实验室实验的优点和局限性
ADB-chminaca has several advantages as a research tool, including its potency and selectivity for cannabinoid receptors. It is also relatively easy to synthesize and can be obtained in high purity. However, it also has some limitations, including its potential toxicity and the lack of long-term studies on its effects.
未来方向
There are several future directions for the study of ADB-chminaca. One area of research is the development of more potent and selective compounds that can target specific cannabinoid receptors. Another area of research is the study of the long-term effects of ADB-chminaca on the body. Additionally, ADB-chminaca can be used as a tool to study the role of cannabinoid receptors in various physiological processes, including pain regulation and immune function.
Conclusion:
In conclusion, ADB-chminaca is a chemical compound that has shown promising results in scientific research. It has potential applications in various fields, including drug development and the study of cannabinoid receptors. Further research is needed to fully understand the effects of ADB-chminaca on the body and its potential applications.
合成方法
The synthesis of ADB-chminaca involves the reaction of 2-chlorobenzoyl chloride with 4-amino-1,3-dimethyl-2,6-dioxopyrimidine in the presence of a base. The resulting compound undergoes further reactions to yield ADB-chminaca. Several modifications to this method have been made to improve the yield and purity of the compound.
科学研究应用
ADB-chminaca has been extensively studied for its potential applications in various fields of science. It has been used as a research tool in the study of cannabinoid receptors, which play a crucial role in various physiological processes. ADB-chminaca has also been studied for its potential therapeutic applications in the treatment of various diseases, including cancer and neurological disorders.
属性
CAS 编号 |
166115-73-7 |
|---|---|
产品名称 |
N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-chlorobenzamide |
分子式 |
C13H13ClN4O3 |
分子量 |
308.72 g/mol |
IUPAC 名称 |
N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-chlorobenzamide |
InChI |
InChI=1S/C13H13ClN4O3/c1-17-10(15)9(12(20)18(2)13(17)21)16-11(19)7-5-3-4-6-8(7)14/h3-6H,15H2,1-2H3,(H,16,19) |
InChI 键 |
XMVWFQNVGJVOKJ-UHFFFAOYSA-N |
SMILES |
CN1C(=C(C(=O)N(C1=O)C)NC(=O)C2=CC=CC=C2Cl)N |
规范 SMILES |
CN1C(=C(C(=O)N(C1=O)C)NC(=O)C2=CC=CC=C2Cl)N |
同义词 |
Benzamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)-2-chloro- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



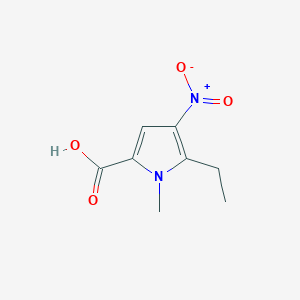
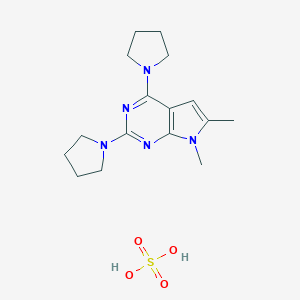
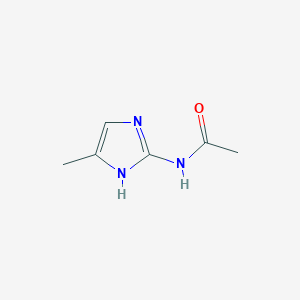
![2-(p-Tolyl)oxazolo[4,5-b]pyridine](/img/structure/B61973.png)
